molecular formula C10H16N2O2S B12080524 tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate

tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate

Cat. No.: B12080524
M. Wt: 228.31 g/mol
InChI Key: IHCJVIGIDDJZME-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate is a chemical compound with the molecular formula C9H14N2O2S. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry. The compound is known for its stability and reactivity, making it a valuable tool in various experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate can be synthesized through several methods. One common method involves the reaction of 4-methylthiazol-2-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for a few hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles; reactions are often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Reactivity

Tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate features a carbamate functional group, characterized by a tert-butyl group attached to a nitrogen atom bonded to a 4-methylthiazol-2-ylmethyl moiety. The compound's unique structure allows for various chemical reactions:

  • Hydrolysis : The carbamate group can undergo hydrolysis, yielding amine and carbonic acid derivatives.
  • Nucleophilic Substitution : The nitrogen atom can act as a nucleophile in substitution reactions, facilitating further synthetic modifications.
  • Synthetic Intermediates : This compound can serve as an intermediate in organic synthesis, particularly in amidation or alkylation reactions using phase-transfer catalysis techniques.

Biological Activities

Research indicates that carbamate derivatives, including this compound, exhibit various biological activities. Notably, they have been studied for their potential as enzyme inhibitors and their role in drug design. The following are key areas of biological relevance:

  • Enzyme Inhibition : Compounds with carbamate groups are known to interact with biological targets such as acetylcholinesterase, which is crucial for neurotransmission. This interaction is essential for developing treatments for neurological disorders.
  • Anticancer Activity : Preliminary studies suggest that derivatives of 4-methylthiazole may possess anticancer properties. The thiazole ring enhances binding affinity to target proteins involved in cancer progression .

Potential Therapeutic Applications

The applications of this compound extend into several therapeutic areas:

  • Neurological Disorders : Due to its potential as an acetylcholinesterase inhibitor, this compound could be explored for treating conditions like Alzheimer's disease.
  • Cancer Therapy : Its structural properties may allow it to act as a lead compound in the development of novel anticancer agents targeting specific pathways involved in tumor growth and metastasis.
  • Drug Design : The compound's unique features make it a candidate for further modifications aimed at improving pharmacological profiles and bioavailability in drug development .

Case Study 1: Enzyme Inhibition

A study demonstrated that carbamates similar to this compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease. The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influenced inhibitory potency .

Case Study 2: Anticancer Activity

Research involving thiazole derivatives showed promising results in inhibiting cancer cell proliferation. In vitro assays revealed that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, highlighting the need for further exploration of this compound in anticancer drug development .

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
  • tert-Butyl (4-(((2-methylthiazol-4-yl)methyl)amino)butyl)carbamate

Uniqueness

tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability, while the thiazole ring contributes to its reactivity and versatility in various chemical reactions.

Biological Activity

Tert-Butyl ((4-methylthiazol-2-yl)methyl)carbamate is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a thiazole ring and a carbamate functional group, this compound exhibits various interactions with biological targets, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N2O2SC_9H_{13}N_2O_2S. The presence of the thiazole ring is significant as it may enhance the compound's biological activity compared to other carbamates lacking such heterocycles. The compound can undergo hydrolysis, leading to the formation of amine and carbonic acid derivatives, and it can participate in nucleophilic substitution reactions due to the reactivity of the nitrogen atom in the carbamate group.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes. Carbamates are known to act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The thiazole moiety may enhance binding affinity to target proteins, thereby increasing inhibitory potency .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an AChE inhibitor, which could have implications in treating neurodegenerative diseases such as Alzheimer's.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have explored the biological implications of related carbamate compounds, providing insights into the potential activities of this compound:

  • AChE Inhibition : A study demonstrated that similar carbamate derivatives effectively inhibited AChE activity in vitro. The inhibition mechanism was linked to the formation of a stable enzyme-inhibitor complex .
  • Antitumor Activity : Research on structurally related compounds has indicated potential antitumor properties. For instance, certain thiazole-containing carbamates were shown to inhibit cancer cell proliferation through apoptosis induction.
  • Neuroprotective Effects : Analogous compounds have been studied for their neuroprotective effects against oxidative stress in neuronal cells, suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

A comparison with other carbamates reveals unique features and potential advantages of this compound:

Compound NameStructureNotable Biological Activity
Tert-butyl carbamateBasic structurePrecursor in organic synthesis
Tert-butyl (4-methoxyphenyl)carbamateMethoxy substituentDifferent solubility and reactivity
Tert-butyl (2-amino phenyl)carbamateAmino groupDistinct biological activities linked to amino functionality
This compound Thiazole ringPotential AChE inhibitor and neuroprotective effects

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl N-[(4-methyl-1,3-thiazol-2-yl)methyl]carbamate

InChI

InChI=1S/C10H16N2O2S/c1-7-6-15-8(12-7)5-11-9(13)14-10(2,3)4/h6H,5H2,1-4H3,(H,11,13)

InChI Key

IHCJVIGIDDJZME-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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